molecular formula C11H11NO4S B8228244 tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate

tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate

Cat. No.: B8228244
M. Wt: 253.28 g/mol
InChI Key: OSLMRWQVNGEUQB-UHFFFAOYSA-N
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Description

tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate: is a synthetic organic compound characterized by its unique thieno[3,2-b]pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-b]pyrrole core, followed by functionalization to introduce the tert-butyl ester group.

    Formation of Thieno[3,2-b]pyrrole Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.

    Oxidation: The resulting intermediate is then oxidized to introduce the 5,6-dioxo functionality. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Esterification: Finally, the carboxylate group is esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more highly oxidized derivatives.

    Reduction: Reduction of the dioxo groups can yield dihydro derivatives, which may have different chemical and physical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides, or alkylating agents in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized thieno[3,2-b]pyrrole derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its thieno[3,2-b]pyrrole core is structurally similar to other bioactive molecules, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound may be used in the development of new materials with specific electronic or optical properties. Its unique structure can contribute to the design of advanced materials for applications in electronics, photonics, and other high-tech fields.

Mechanism of Action

The mechanism of action of tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would be determined by the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[2,3-b]pyrrole-4-carboxylate: Similar structure but with a different arrangement of the thieno and pyrrole rings.

    tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-c]pyrrole-4-carboxylate: Another isomer with a different ring fusion pattern.

Uniqueness

The uniqueness of tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate lies in its specific ring fusion and functional groups, which confer distinct chemical and physical properties. These properties can be exploited in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 5,6-dioxothieno[3,2-b]pyrrole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c1-11(2,3)16-10(15)12-6-4-5-17-8(6)7(13)9(12)14/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLMRWQVNGEUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C(=O)C1=O)SC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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